molecular formula C18H21N5O B2804088 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380095-72-5

4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine

Cat. No. B2804088
CAS RN: 2380095-72-5
M. Wt: 323.4
InChI Key: YQTLUCCBSHYFDR-UHFFFAOYSA-N
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Description

4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors involved in the growth and proliferation of cancer cells or the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine can induce apoptosis (programmed cell death) in cancer cells and reduce the production of certain proteins that promote cancer cell growth. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine in lab experiments is its potency and specificity towards certain targets. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges in experimental design.

Future Directions

There are several future directions for the research and development of 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine. These include exploring its potential as a therapeutic agent for other types of cancer and neurological disorders, improving its solubility and bioavailability, and investigating its mechanism of action in more detail. In addition, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine involves the reaction of 2-methyl-4-(piperidin-1-yl)morpholine with 3-chloromethyl-1H-pyrazolo[5,1-b]oxazole in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been found to exhibit potent activity against certain types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-14-11-16(4-6-19-14)24-13-15-3-2-9-22(12-15)18-17-5-7-21-23(17)10-8-20-18/h4-8,10-11,15H,2-3,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTLUCCBSHYFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine

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